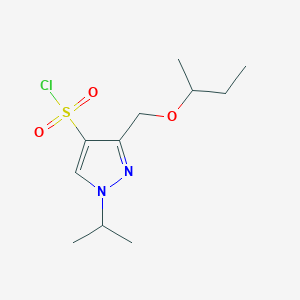![molecular formula C22H23N3O2 B2977163 N-benzyl-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900002-36-0](/img/structure/B2977163.png)
N-benzyl-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, also known as BPP, is a novel compound that has been synthesized and studied for its potential applications in scientific research. BPP has been found to exhibit promising biological activity, making it a subject of interest for researchers in various fields.
Scientific Research Applications
Synthesis and Characterization
Synthesis and Structural Analysis : The compound N-benzyl-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, and related derivatives, have been synthesized through various chemical reactions, including the interaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate. These syntheses aim to explore the compound's potential in medicinal chemistry and materials science. The structures of these synthesized compounds are established using techniques like IR, MS, 1H-NMR, and 13C-NMR, demonstrating the compound's role in the development of novel pharmaceuticals and materials (Hassan, Hafez, & Osman, 2014).
Biological Applications
Antimicrobial and Antiviral Properties : Research into benzamide-based 5-aminopyrazoles and their derivatives has shown remarkable activity against various strains of viruses, including the H5N1 avian influenza virus. These studies highlight the potential of this compound derivatives as antiviral agents, contributing to the development of new treatments for infectious diseases (Hebishy, Salama, & Elgemeie, 2020).
Anticancer Activity
Cytotoxicity Against Cancer Cells : Derivatives of this compound have been evaluated for their cytotoxic activity against various cancer cell lines. These studies provide valuable insights into the compound's therapeutic potential and its role in developing new anticancer drugs. The focus on Ehrlich Ascites Carcinoma (EAC) cells and other cell lines underscores the importance of these derivatives in oncological research (Hassan, Hafez, & Osman, 2014; Bu, Chen, Deady, & Denny, 2002).
Properties
IUPAC Name |
N-benzyl-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-27-19-11-9-18(10-12-19)21-20-8-5-13-24(20)14-15-25(21)22(26)23-16-17-6-3-2-4-7-17/h2-13,21H,14-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFSPXLVFZXKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[2-(2-ethylpiperidino)-2-oxoethyl]sulfanyl}-3-{3-[2-{[2-(2-ethylpiperidino)-2-oxoethyl]sulfanyl}-4-oxo-3(4H)-quinazolinyl]propyl}-4(3H)-quinazolinone](/img/structure/B2977082.png)
![8-Methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2977083.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2977090.png)

![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyanomethyl)acetamide](/img/structure/B2977094.png)
![2-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2977095.png)



![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride hydrate](/img/structure/B2977099.png)
![5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2977101.png)

